molecular formula C7H8F2N2O B2521735 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone CAS No. 1174846-40-2

1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone

Cat. No. B2521735
CAS RN: 1174846-40-2
M. Wt: 174.151
InChI Key: SDJVLOKUKPPYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one” is a chemical compound with the CAS Number: 52773-23-6 . It has a molecular weight of 138.17 . It is a powder in physical form .


Synthesis Analysis

There is a paper that discusses the synthesis of a related compound, “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone”, which is a key intermediate in the preparation of zolazepam . The synthesis involves acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .


Molecular Structure Analysis

The InChI code for “1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one” is 1S/C7H10N2O/c1-5-7(6(2)10)4-9(3)8-5/h4H,1-3H3 .


Physical And Chemical Properties Analysis

The melting point of “1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one” is 44-45 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The safety information for “1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c1-4-5(3-11(2)10-4)6(12)7(8)9/h3,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJVLOKUKPPYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.